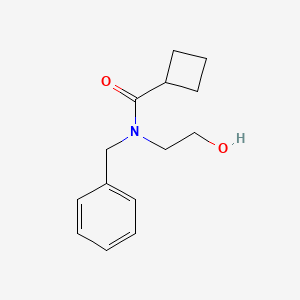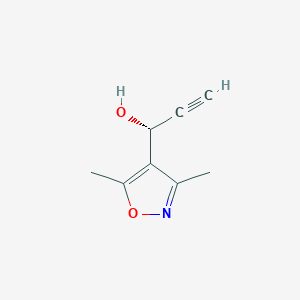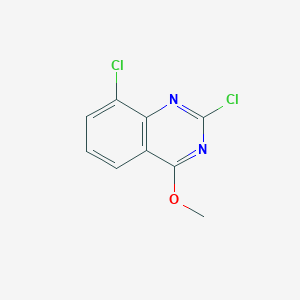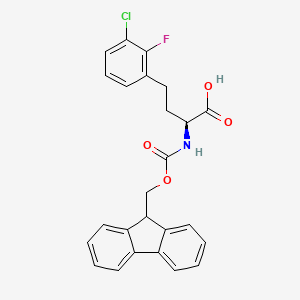![molecular formula C22H20FNO4 B14902445 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[111]pentan-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorobicyclo[111]pentane moiety, and an acetic acid functional group
準備方法
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves several steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Fluorobicyclo[1.1.1]pentane Moiety: The fluorobicyclo[1.1.1]pentane moiety is introduced through a series of reactions involving fluorination and cyclization.
Coupling Reaction: The protected amino acid is then coupled with the fluorobicyclo[1.1.1]pentane derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid can be compared with other similar compounds, such as:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: This compound features a trifluoromethylphenyl group instead of the fluorobicyclo[1.1.1]pentane moiety.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-4-pentenoic acid: This compound has a pentenoic acid moiety instead of the fluorobicyclo[1.1.1]pentane group.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid: This compound contains a methylthio group in place of the fluorobicyclo[1.1.1]pentane moiety.
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the fluorobicyclo[1.1.1]pentane moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C22H20FNO4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C22H20FNO4/c23-22-10-21(11-22,12-22)18(19(25)26)24-20(27)28-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,24,27)(H,25,26)/t18-,21?,22?/m1/s1 |
InChIキー |
HTJXDUQTMJFOCT-OSFYOIPJSA-N |
異性体SMILES |
C1C2(CC1(C2)F)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1C2(CC1(C2)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


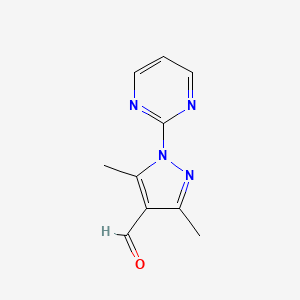
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)


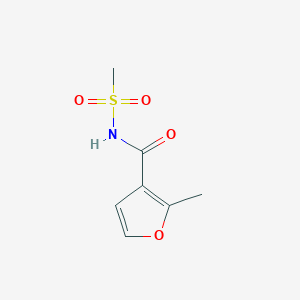
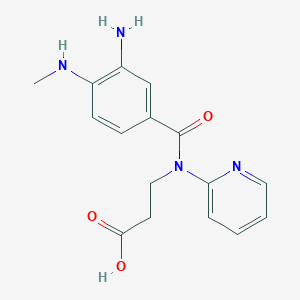
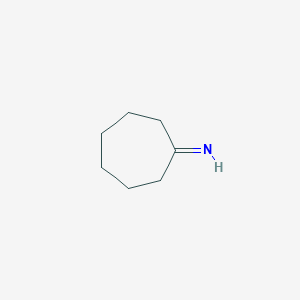

![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
